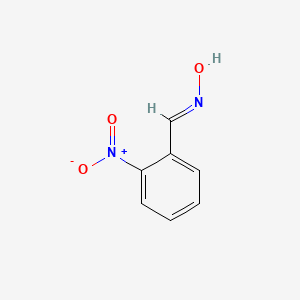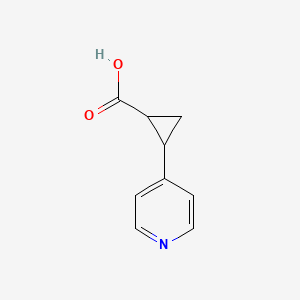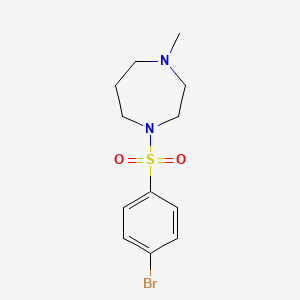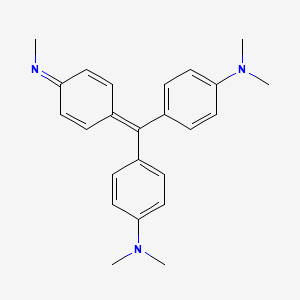
甲基紫
描述
Methyl violet is a family of organic compounds mainly used as dyes . Depending on the number of attached methyl groups, the color of the dye can be altered . Its main use is as a purple dye for textiles and to give deep violet colors in paint and ink . It is also used as a hydration indicator for silica gel .
Synthesis Analysis
Methyl violet was synthesized in 1861 by Lauth . It has a very strong tinting strength and is used as a dye for wood, silk, and paper . It is also used in inks, as a biological stain, and as an acid-base indicator .Molecular Structure Analysis
The term methyl violet encompasses three compounds that differ in the number of methyl groups attached to the amine functional group . They are all soluble in water, ethanol, diethylene glycol, and dipropylene glycol .Chemical Reactions Analysis
Methyl violet is an acid-base indicator which changes color when it dissociates into H+ ions and MV-ions . It is not a strong acid, thus does not dissociate 100% in solution .Physical And Chemical Properties Analysis
Methyl violet is soluble in water, chloroform, and lightly soluble in ethanol, glycerol . It is insoluble in ether . It has a molecular formula of C25H30ClN3 and an average mass of 407.979 Da .科学研究应用
Dyeing and Printing Industry
“Methyl Violet B base” is a bright bluish-violet dye . It belongs to the class of triarylmethane dyes . It is widely used in the dyeing and printing industry, particularly as a flexographic ink for paper bags .
Environmental Science: Dye Removal
In environmental science, “Methyl Violet B base” is used in research related to dye removal from aqueous solutions . A study conducted in Morocco used a natural material from the Nador area as an adsorbent to remove “Methyl Violet 2B” dye from aqueous solutions . The study found that the adsorption process obeyed pseudo-second-order, spontaneous, and endothermic .
Material Science: Adsorption Studies
“Methyl Violet B base” is used in material science, particularly in adsorption studies . The Moroccan study mentioned earlier characterized the natural material using various techniques such as X-ray diffraction, FTIR spectroscopy, scanning electron microscopy, X-ray fluorescence, thermal analysis, N2 gas adsorption–desorption, pH PZC, and Brunauer–Emmett–Teller (BET) . The material showed a significant adsorption capacity for “Methyl Violet 2B” dye .
Thermodynamic Studies
“Methyl Violet B base” is also used in thermodynamic studies . The adsorption process of the dye on the natural Moroccan material was found to be endothermic . This means that the process absorbs heat from its surroundings, which is a crucial factor in the design of adsorption systems .
Kinetic Studies
In kinetic studies, “Methyl Violet B base” is used to understand the rate of adsorption . The Moroccan study found that the adsorption process obeyed pseudo-second-order kinetics , which suggests that the rate-limiting step may be chemisorption involving valency forces through sharing or exchange of electrons between the adsorbent and the dye .
Sustainable Waste Treatment
Finally, “Methyl Violet B base” is used in sustainable waste treatment research . The Moroccan study showed that the natural material could be desorbed using solvents and reused several times, making the process efficient and sustainable .
作用机制
Target of Action
Methyl Violet B base, also known as Solvent Violet 8, Pentamethylpararosaniline, or Methyl violet, is a member of the triarylmethane dyes . Its primary targets are Gram-positive bacteria . It is used in Gram’s stain for the demonstration and primary classification of bacteria .
Mode of Action
Methyl Violet B base interacts with its targets by inhibiting the growth of many Gram-positive bacteria . When used in conjunction with nalidixic acid (which destroys gram-negative bacteria), it can be used to isolate the streptococci bacteria for the diagnosis of an infection .
Biochemical Pathways
It is known that methyl violet b base is a mutagen and mitotic poison , indicating that it may interfere with DNA replication and cell division.
Pharmacokinetics
As a dye, it is soluble in water, ethanol, diethylene glycol, and dipropylene glycol , which suggests it could be readily absorbed and distributed in the body.
Result of Action
The molecular and cellular effects of Methyl Violet B base’s action primarily involve the inhibition of bacterial growth. It is used as a pH indicator, with a range between 0 and 1.6. The protonated form (found in acidic conditions) is yellow, turning blue-violet above pH levels of 1.6 .
Action Environment
The action, efficacy, and stability of Methyl Violet B base can be influenced by environmental factors. For instance, its color change property is pH-dependent . Additionally, concerns exist regarding the ecological impact of the release of Methyl Violet B base into the environment, as it is a mutagen and mitotic poison .
安全和危害
未来方向
Methyl violet has been used in medicine for almost 100 years . It has antibacterial, antifungal, and anthelmintic properties and was formerly important as a topical antiseptic . The medical use of the dye has been largely superseded by more modern drugs, although it is still listed by the World Health Organization .
属性
IUPAC Name |
4-[[4-(dimethylamino)phenyl]-(4-methyliminocyclohexa-2,5-dien-1-ylidene)methyl]-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3/c1-25-21-12-6-18(7-13-21)24(19-8-14-22(15-9-19)26(2)3)20-10-16-23(17-11-20)27(4)5/h6-17H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPCGOAFZFKBGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1C=CC(=C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601014941 | |
| Record name | C.I. Solvent Violet 8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601014941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark green crystalline powder; Odorless; [Alfa Aesar MSDS] | |
| Record name | Methyl violet | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15551 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
C.I. Solvent Violet 8 | |
CAS RN |
1733-13-7, 52080-58-7 | |
| Record name | 4,4′-[[4-(Methylimino)-2,5-cyclohexadien-1-ylidene]methylene]bis[N,N-dimethylbenzenamine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1733-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentamethylpararosaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001733137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C.I. Solvent Violet 8 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052080587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C.I. Solvent Violet 8 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Solvent Violet 8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601014941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | C.I. Solvent Violet 8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.666 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL VIOLET 2B FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4JIJ2C6AT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B3029007.png)


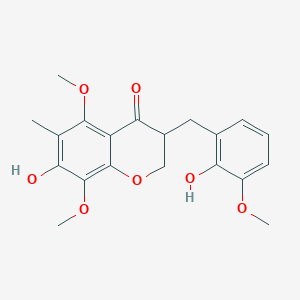


![Ethanone, 1-[9-ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]-, 1-(O-acetyloxime)](/img/structure/B3029016.png)

![(S)-2-[[(1R,2R)-2-Aminocyclohexyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide](/img/structure/B3029018.png)
